molecular formula C19H28N2O7 B13784082 N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate CAS No. 63906-78-5

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate

Katalognummer: B13784082
CAS-Nummer: 63906-78-5
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: PTYFYNKKKOLUQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy and methoxy group attached to a benzamide core, along with a pentylideneaminoethyl side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy and methoxy groups. The final step involves the addition of the pentylideneaminoethyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

63906-78-5

Molekularformel

C19H28N2O7

Molekulargewicht

396.4 g/mol

IUPAC-Name

2-[(2-ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H26N2O3.C2H2O4/c1-4-6-7-11-18-12-13-19-17(20)14-9-8-10-15(21-3)16(14)22-5-2;3-1(4)2(5)6/h8-11H,4-7,12-13H2,1-3H3,(H,19,20);(H,3,4)(H,5,6)

InChI-Schlüssel

PTYFYNKKKOLUQE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCC.C(=O)(C(=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.